molecular formula C16H17N5O2S B12183372 2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide

2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B12183372
M. Wt: 343.4 g/mol
InChI Key: MWLWDNGAAJYPCJ-UHFFFAOYSA-N
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Description

2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazolo-pyridazinyl moiety, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common route includes the formation of the triazolo-pyridazinyl core, followed by the introduction of the thio and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Uniqueness

2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide is unique due to its specific structural features and potential biological activities. Its combination of a triazolo-pyridazinyl core with thio and acetamide groups provides distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C16H17N5O2S/c1-3-13-18-19-14-8-9-16(20-21(13)14)24-10-15(22)17-11-6-4-5-7-12(11)23-2/h4-9H,3,10H2,1-2H3,(H,17,22)

InChI Key

MWLWDNGAAJYPCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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